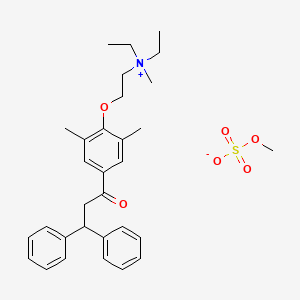![molecular formula C10H21ClO B14481347 3-Chloro-1-[(propan-2-yl)oxy]heptane CAS No. 65601-97-0](/img/structure/B14481347.png)
3-Chloro-1-[(propan-2-yl)oxy]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-[(propan-2-yl)oxy]heptane is an organic compound with the molecular formula C10H21ClO. It is a chlorinated ether, which means it contains both a chlorine atom and an ether functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-[(propan-2-yl)oxy]heptane typically involves the reaction of 3-chloro-1-heptanol with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-1-[(propan-2-yl)oxy]heptane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation: The ether group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or ammonia, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Products include 3-hydroxy-1-[(propan-2-yl)oxy]heptane or 3-amino-1-[(propan-2-yl)oxy]heptane.
Oxidation: Products include 3-chloroheptanal or 3-chloroheptanone.
Reduction: Products include 3-chloro-1-heptanol.
Aplicaciones Científicas De Investigación
3-Chloro-1-[(propan-2-yl)oxy]heptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in the study of enzyme-catalyzed reactions.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1-[(propan-2-yl)oxy]heptane involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and ether group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or activation of enzymatic activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-1-heptanol: Similar in structure but lacks the ether group.
1-Chloro-3-[(propan-2-yl)oxy]heptane: Similar but with a different position of the chlorine atom.
3-Bromo-1-[(propan-2-yl)oxy]heptane: Similar but with a bromine atom instead of chlorine.
Uniqueness
3-Chloro-1-[(propan-2-yl)oxy]heptane is unique due to its specific combination of a chlorine atom and an ether group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications.
Propiedades
Número CAS |
65601-97-0 |
|---|---|
Fórmula molecular |
C10H21ClO |
Peso molecular |
192.72 g/mol |
Nombre IUPAC |
3-chloro-1-propan-2-yloxyheptane |
InChI |
InChI=1S/C10H21ClO/c1-4-5-6-10(11)7-8-12-9(2)3/h9-10H,4-8H2,1-3H3 |
Clave InChI |
CHLUSQRRIMOSKE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCOC(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





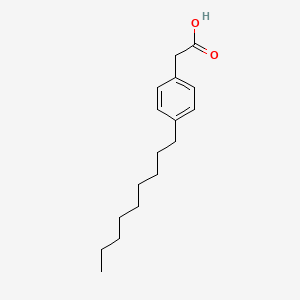

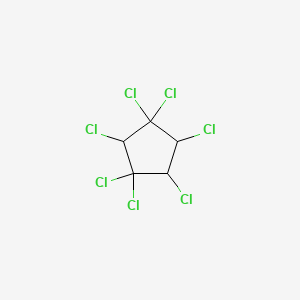
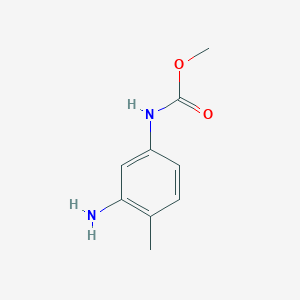

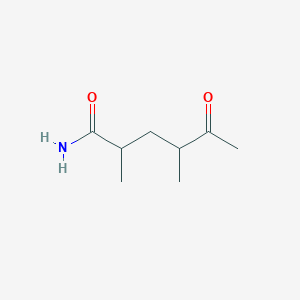


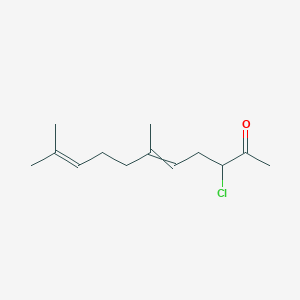
![1-Methyl-2-[(trimethylsilyl)methylidene]aziridine](/img/structure/B14481337.png)
